molecular formula C12H9BrN2O2S B5706632 N'-(3-bromobenzoyl)thiophene-2-carbohydrazide

N'-(3-bromobenzoyl)thiophene-2-carbohydrazide

Cat. No.: B5706632
M. Wt: 325.18 g/mol
InChI Key: IFNSAVJFPQFFSX-UHFFFAOYSA-N
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Description

N’-(3-bromobenzoyl)thiophene-2-carbohydrazide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound has a molecular formula of C12H9BrN2O2S and a molecular weight of 325.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobenzoyl)thiophene-2-carbohydrazide typically involves the reaction of 3-bromobenzoyl chloride with thiophene-2-carbohydrazide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-(3-bromobenzoyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromobenzoyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(3-bromobenzoyl)thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, in anticancer studies, it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-bromobenzoyl)thiophene-2-carbohydrazide is unique due to the presence of both the bromobenzoyl and thiophene-carbohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(3-bromobenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSAVJFPQFFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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